Harmane-d1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-deuterio-1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-WHRKIXHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=N1)C)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Methodologies Utilizing Harmane D1 for Quantitative Precision
Chromatographic Considerations for Harmane and Harmane-d1 Separation
Chromatographic separation is a critical step in the analytical workflow for quantifying Harmane using this compound as an internal standard. Liquid chromatography, particularly reversed-phase HPLC or UPLC, is commonly employed for the separation of Harmane and other beta-carboline alkaloids. tandfonline.comresearchgate.netresearchgate.net
The goal of the chromatographic method is to achieve adequate separation of Harmane from potential interfering compounds in the sample matrix, as well as to ensure consistent and reproducible elution of both Harmane and this compound. While Harmane and this compound are chemically very similar, the slight mass difference due to deuterium (B1214612) substitution does not typically cause significant separation under standard chromatographic conditions. They are expected to co-elute or elute very closely together. This co-elution is advantageous when using mass spectrometry for detection, as it ensures that both the analyte and the internal standard experience similar matrix effects and ionization efficiencies.
Typical chromatographic conditions for separating beta-carbolines involve reversed-phase columns, such as C18 stationary phases. tandfonline.comresearchgate.net The mobile phase often consists of a mixture of an aqueous component (e.g., water or buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of a small percentage of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, particularly for basic compounds like Harmane. tandfonline.comlcms.cz Gradient elution is frequently used to optimize the separation of Harmane from other components in complex samples. tandfonline.com
The co-elution of Harmane and this compound necessitates the use of mass spectrometry for detection and quantification. Mass spectrometry allows for the selective detection and differentiation of the two compounds based on their distinct mass-to-charge ratios (m/z). By setting the mass spectrometer to monitor the specific ions corresponding to Harmane and this compound, their respective signals can be measured even if they elute at the same time.
Integration of this compound in Metabolomic and Proteomic Research Platforms
Metabolomics and proteomics are systems biology approaches that aim to comprehensively identify and quantify metabolites and proteins within a biological system. mdc-berlin.deunich.it These fields heavily rely on advanced analytical techniques, primarily mass spectrometry, to analyze complex biological matrices. mdc-berlin.deunich.it While Harmane itself is a small molecule metabolite, and thus directly relevant to metabolomics, the principles of accurate quantification using internal standards like this compound are crucial when integrating data across different 'omics' platforms or when quantifying specific compounds within these large-scale studies.
While this compound is directly relevant to metabolomics as an internal standard for Harmane quantification, its integration into proteomics platforms is indirect. Proteomics focuses on the study of proteins. mdc-berlin.de However, research often integrates data from multiple 'omics' layers (e.g., transcriptomics, proteomics, metabolomics) to gain a more holistic understanding of biological processes. sci-hub.runih.gov In such integrated studies where Harmane levels are being investigated alongside protein expression, accurate quantification of Harmane using this compound is necessary to correlate metabolite levels with protein profiles. For instance, studies investigating the interaction of small molecules like Harmane with proteins, such as efflux pumps, might utilize quantitative analytical methods for Harmane that employ this compound as an internal standard to support findings from protein-focused experiments. nih.gov
Metabolic Studies and Biotransformation Pathways of Harmane Enabled by Harmane D1
Characterization of Harmane Metabolite Profiles
Metabolism typically involves two phases: Phase I functionalization reactions and Phase II conjugation reactions, which generally increase the water solubility of compounds to facilitate their excretion. openaccessjournals.comabdn.ac.uklongdom.org Harmane undergoes extensive metabolism, resulting in a variety of metabolites. nih.gov Harmane-d1 serves as a tracer to identify these metabolites by allowing mass spectrometric detection of the labeled versions.
Identification of Phase I Metabolites (Monohydroxylation, Dihydroxylation, N-oxidation)
Phase I metabolism of harmane primarily involves oxidative reactions mediated by cytochrome P450 (CYP450) enzymes, particularly CYP1A2 and CYP1A1, with contributions from CYP2D6, CYP2C19, and CYP2E1. nih.govresearchgate.netresearchgate.net Key Phase I transformations include the addition of hydroxyl groups (hydroxylation) and N-oxidation. nih.govnih.govtandfonline.com Studies using techniques like ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC/ESI-QTOF-MS) have identified monohydroxylated (e.g., M1-M3) and dihydroxylated (e.g., M10-M18) metabolites of harmane. nih.govtandfonline.com N-oxidation also occurs, leading to metabolites such as harman-2-oxide (M4 and M5). nih.govresearchgate.nettandfonline.com this compound, when metabolized, would produce labeled versions of these hydroxylated and N-oxidized products, enabling their unequivocal identification and quantification in complex biological matrices.
Identification of Phase II Metabolites (O-Glucuronide, O-Sulphate, Glutathione Conjugations)
Phase II metabolism involves conjugating Phase I metabolites or the parent compound with endogenous molecules like glucuronic acid, sulfate, or glutathione. openaccessjournals.comabdn.ac.uklongdom.org These conjugations increase the polarity and facilitate the excretion of the metabolites. openaccessjournals.comabdn.ac.uk Harmane undergoes significant Phase II metabolism, with sulfation and glucuronidation being prominent pathways. researchgate.nettandfonline.com Identified Phase II metabolites include O-glucuronide conjugates (e.g., M6, M7, M9) and O-sulphate conjugates (e.g., M19, M20). researchgate.nettandfonline.com Glutathione conjugation (e.g., M21) has also been reported as a metabolic transformation pathway for harmane. nih.govtandfonline.com Studies in rats have shown that the metabolic levels of Phase II metabolites are generally higher than those of Phase I metabolites, with sulfation pathways being particularly dominant. tandfonline.com this compound and its labeled Phase I metabolites can be used to trace the formation of these conjugated products, allowing for a comprehensive understanding of the Phase II metabolic profile.
Dominant Metabolic Routes and Excretion Pathways
Research indicates that harmane is extensively metabolized, leading to low oral bioavailability of the parent compound. tandfonline.comnih.gov The dominant metabolic routes involve both Phase I oxidation and Phase II conjugation, with sulfation identified as a predominant pathway in rats. tandfonline.com Following metabolism, harmane and its metabolites are primarily eliminated from the body via biliary and fecal clearance. nih.govtandfonline.com Studies using UPLC/ESI-QTOF-MS have identified metabolites in various biological samples, including rat liver microsomes, liver S9 fractions, urine, feces, bile, and plasma, highlighting the widespread nature of harmane metabolism and excretion. nih.gov
Investigations into In Vivo Metabolic Dynamics and Transformations
This compound is a critical tool for investigating the dynamic metabolic profiles and transformations of harmane within living organisms. By administering the labeled compound and analyzing biological samples over time using sensitive mass spectrometry techniques, researchers can track the absorption, distribution, metabolism, and excretion kinetics of harmane and its metabolites. tandfonline.com This allows for the determination of half-life, clearance rates, and the sequence of metabolic transformations in vivo. tandfonline.com Studies in rats have revealed the presence of various Phase I and Phase II metabolites in plasma following intravenous and oral administration of harmane, demonstrating the rapid and extensive metabolic conversion of the parent compound. tandfonline.com The use of a labeled internal standard like this compound is essential for accurate quantification of harmane and its metabolites in complex biological matrices during these in vivo studies. acs.orgresearchgate.net
Endogenous Occurrence and Metabolic Regulation of Harmane
Harmane is not only an exogenous compound consumed through diet and exposure but is also found to occur endogenously in mammals, including in various tissues and physiological fluids like blood plasma, heart, kidney, liver, and brain tissue. researchgate.netnih.govresearchgate.net Endogenous harmane can be formed through the cyclization of tryptamine. researchgate.net The presence of endogenous harmane necessitates the use of labeled standards like this compound in metabolic studies to differentiate between exogenous intake and endogenous production and to accurately quantify the metabolism of administered harmane. yale.edu While the precise metabolic regulation of endogenous harmane is an area of ongoing research, studies on the metabolism of exogenous harmane provide insights into the enzymatic pathways involved, such as the role of CYP450 enzymes, which likely also play a role in the turnover of endogenous harmane. nih.govresearchgate.netresearchgate.net The ratio of harmane to its metabolite harmine (B1663883) has been investigated in relation to conditions like essential tremor, suggesting potential differences in metabolic conversion that could be influenced by genetic or other factors. yale.edunih.gov
Here is a summary of identified metabolites based on the search results:
| Metabolite Type | Examples Identified in Studies |
| Phase I: Monohydroxylation | M1, M2, M3 |
| Phase I: Dihydroxylation | M10-M18 |
| Phase I: N-oxidation | M4, M5 (Harman-2-oxide) |
| Phase II: O-Glucuronide | M6, M7, M9 |
| Phase II: O-Sulphate | M19, M20 |
| Phase II: Glutathione | M21 |
Note: Metabolite numbering (M1-M21) is based on their identification in specific studies nih.govtandfonline.com.
Molecular Mechanisms and Cellular Interactions of Harmane Investigated with Harmane D1
Receptor Binding and Modulation Studies
The pharmacological profile of harmane is characterized by its interaction with a wide array of receptors. The determination of binding affinities and modulatory effects of harmane relies on methodologies where accurate concentration measurement is paramount. Stable isotope-labeled internal standards, such as Harmane-d1, are essential for correcting analytical variability, including that arising from the sample matrix or processing, ensuring the data's accuracy and reproducibility. acanthusresearch.commusechem.com
Interaction with Monoamine Oxidase Isoforms (MAO-A, MAO-B)
Harmane is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. Its inhibitory activity is significantly lower for the MAO-B isoform. This selective inhibition of MAO-A can lead to an increase in the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.
Studies investigating these inhibitory effects utilize this compound as an internal standard to precisely measure harmane levels in in vitro and in vivo models. This allows for the accurate calculation of inhibitory constants (IC50), which define the potency of harmane's enzymatic inhibition. The IC50 values for harmane have been reported as approximately 0.5 µM for human MAO-A and 5 µM for human MAO-B.
Table 1: Inhibitory Potency of Harmane on MAO Isoforms
| Enzyme | IC50 Value |
|---|---|
| MAO-A | 0.5 µM |
Engagement with Imidazoline (B1206853) Receptors (I1, I2)
Harmane demonstrates a high affinity for imidazoline receptors, particularly the I1 subtype. These receptors are involved in the central regulation of blood pressure. Harmane's interaction with I1 receptors is significantly more potent than its engagement with α2-adrenoceptors, indicating a degree of selectivity.
The use of this compound is crucial in studies that aim to quantify the concentration of harmane in tissues and plasma, allowing researchers to correlate specific concentrations with the observed physiological effects mediated by imidazoline receptors. Research has shown that harmane exhibits a 1000-fold selectivity for the I1-imidazoline receptor, with an IC50 of 30 nM.
Modulation of Adrenergic Receptors (α2-adrenoceptor)
While less potent than its interaction with I1-imidazoline receptors, harmane also binds to α2-adrenoceptors. These receptors are also involved in blood pressure regulation and neurotransmitter release. The ability to accurately measure harmane concentrations using this compound as a standard allows for a clear differentiation of its effects on I1-imidazoline versus α2-adrenergic systems. The IC50 value for harmane's interaction with α2-adrenoceptors is reported to be 18 μM, highlighting its lower affinity for this receptor compared to the I1-imidazoline receptor.
Effects on Dopaminergic Receptor Systems (D1, D2)
The interaction of harmane with the dopaminergic system is a key area of research, given the role of dopamine (B1211576) in motor control, reward, and cognition. While specific binding affinity data for D1 and D2 receptors are not as prominently reported as for other targets, understanding the impact of harmane on dopamine pathways is crucial. Pharmacokinetic studies, which are essential for interpreting any observed effects on the dopaminergic system, rely on precise quantification of the compound in the brain. The use of deuterated internal standards like this compound in LC-MS/MS methods is the gold standard for such bioanalytical applications.
Serotonergic System Interactions (5-HT1B/1D, 5-HT2A/2B/2C Receptors)
Harmane's inhibition of MAO-A indirectly affects the serotonergic system by increasing serotonin levels. Additionally, direct interactions with various serotonin (5-HT) receptor subtypes are being investigated. To understand the full scope of these interactions, from receptor binding assays to in vivo microdialysis studies measuring serotonin release, accurate quantification of harmane is necessary. This compound serves as an ideal internal standard in the analytical methods required for these studies, ensuring that the measured effects can be correctly attributed to specific concentrations of harmane.
Binding to Benzodiazepine (B76468) and Opiate Receptors
Table 2: Binding Affinity of Harmane for Various Receptors
| Receptor | IC50 Value |
|---|---|
| I1-Imidazoline Receptor | 30 nM |
| MAO-A | 0.5 µM |
| Opiate Receptor | 2.8 µM |
| MAO-B | 5 µM |
| Benzodiazepine Receptor | 7 µM |
Enzyme Inhibition Profiles and Kinetic Analyses
Harmane has been shown to be a potent inhibitor of several key enzymes, and the following subsections detail the kinetic analyses of these inhibitory activities.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Harmane exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. Research indicates that Harmane is a more potent and selective inhibitor of AChE compared to BChE. researchgate.net One study reported an IC50 value of 7.11 ± 2.00 μM for Harmane against AChE, with a selectivity index of 10.82, indicating a significantly higher affinity for AChE over BChE. researchgate.net This selective inhibition of AChE suggests a potential role for Harmane in modulating cholinergic neurotransmission. nih.gov
| Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | 7.11 ± 2.00 |
| Butyrylcholinesterase (BChE) | 76.91 ± 1.87 |
Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs)
Harmane is a potent and selective inhibitor of Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs), with a particular affinity for DYRK1A. nih.gov Various studies have reported IC50 values for Harmane's inhibition of DYRK1A in the low nanomolar range, with one study citing a value of 80 nM. nih.gov Kinetic analyses have revealed that Harmane acts as an ATP-competitive inhibitor of DYRK1A, suggesting that it binds to the ATP-binding pocket of the kinase. nih.gov The inhibitory activity of Harmane extends to other DYRK isoforms, albeit with lower potency. For instance, IC50 values of 0.9 µM for DYRK2 and 0.8 µM for DYRK3 have been reported.
| Kinase | IC50 (µM) |
| DYRK1A | 0.08 |
| DYRK2 | 0.9 |
| DYRK3 | 0.8 |
Cyclin-Dependent Kinases (CDKs)
Harmane has been identified as a specific inhibitor of several Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov It has been shown to inhibit Cdk1/cyclin B, Cdk2/cyclin A, and Cdk5/p25 with IC50 values in the low micromolar range. nih.gov The mechanism of this inhibition is competitive with respect to ATP, indicating that Harmane likely binds to the ATP-binding site of these kinases. nih.gov This inhibition of CDKs can lead to a blockage of DNA replication and cell proliferation. nih.gov
| CDK Complex | IC50 (µM) |
| Cdk1/cyclin B | 3.2 |
| Cdk2/cyclin A | 2.5 |
| Cdk5/p25 | 1.8 |
Cytochrome P450 Enzyme System Interactions
The Cytochrome P450 (CYP450) enzyme system is central to the metabolism of a vast array of xenobiotics, including drugs and alkaloids like Harmane. Harmane itself is metabolized by several CYP450 isoforms, primarily CYP1A2 and CYP1A1, with contributions from CYP2D6, CYP2C19, and CYP2E1.
Furthermore, Harmane and its derivatives have been shown to inhibit the activity of certain CYP450 enzymes. Kinetic studies have demonstrated that Harmane exhibits noncompetitive inhibition of CYP3A4, with a reported Ki value of 1.66 µM. nih.gov In contrast, it acts as a competitive inhibitor of CYP2D6, with a Ki of 36.48 µM. nih.gov Additionally, there is evidence to suggest that Harmane can induce the expression of CYP1A1 through an aryl hydrocarbon receptor (AhR) dependent mechanism. nih.gov The related compounds harmaline (B1672942) and harmalol (B191368) have also been shown to inhibit CYP1A1. nih.gov
| CYP Isoform | Inhibition Type | Ki (µM) |
| CYP3A4 | Noncompetitive | 1.66 |
| CYP2D6 | Competitive | 36.48 |
DNA Binding Interactions and Molecular Recognition
In addition to its enzyme inhibitory activities, Harmane is known to interact directly with DNA, a mechanism that is believed to be a driving force behind some of its biological effects. nih.gov
Intercalative Binding Mechanisms
The planar tricyclic structure of Harmane allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This mode of binding is a key feature of its molecular recognition of DNA. nih.gov Spectroscopic studies have confirmed that Harmane and its derivatives bind to DNA, and this interaction is thought to interfere with essential cellular processes such as the activity of topoisomerases. nih.gov The intercalation of Harmane into the DNA structure can lead to changes in the DNA's conformation and may ultimately contribute to its observed biological activities. aps.org
Electrostatic Interactions with Nucleic Acids
The β-carboline alkaloid harmane, due to its planar tricyclic structure, exhibits significant interaction with nucleic acids, primarily through intercalation. nih.gov This mode of binding involves the insertion of the flat aromatic ring system of the harmane molecule between the base pairs of the DNA double helix. nih.govnih.gov This interaction is a critical aspect of its mechanism of action, influencing processes like DNA replication and repair. nih.gov
Spectroscopic investigations have been pivotal in elucidating the nature of this binding. Studies using UV-Vis and circular dichroism spectroscopy have demonstrated that harmane and its derivatives bind to and stabilize genomic DNA. nih.gov The binding affinity is not uniform across the DNA molecule; research indicates a preferential binding to GC-rich segments. nih.gov The interaction leads to a notable stabilization of the DNA duplex, as evidenced by an increase in the DNA's melting temperature (T_m). nih.gov
Quantitative analysis of the binding parameters reveals specific dissociation constants (Kd) and binding site sizes. For harman (B1672943), optical titration studies have yielded a Kd value of 7.7 x 10⁻⁶ M and an apparent number of binding sites of 0.12 per base. nih.govnih.gov Furthermore, agarose (B213101) gel electrophoresis experiments have shown that this intercalation causes an unwinding of the DNA double helix by approximately 17 ± 3 degrees. nih.govnih.gov These electrostatic and structural interactions with DNA are considered a driving force behind harmane's biological activities, including its interference with topoisomerase activity and induction of DNA damage. nih.gov
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | 7.7 x 10⁻⁶ M | Optical Titration | nih.govnih.gov |
| Binding Sites per Base | 0.12 | Optical Titration | nih.govnih.gov |
| DNA Unwinding Angle | 17 ± 3 degrees | Agarose Gel Electrophoresis | nih.govnih.gov |
| Binding Preference | GC-rich regions | Spectroscopy | nih.gov |
Cellular Signaling Pathway Modulation
PI3K/AKT/mTOR Signaling Cascade Alterations
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Its dysregulation is a frequent event in various diseases, making it a significant target for therapeutic intervention. nih.govfrontiersin.orgnih.gov The pathway is typically activated by growth factors, which stimulate PI3K. nih.gov Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates AKT. nih.gov AKT, a serine/threonine kinase, then modulates a host of downstream targets, including the mTOR complex 1 (mTORC1). frontiersin.orgresearchgate.net mTORC1 controls protein synthesis by phosphorylating downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). frontiersin.org
Research into harmane derivatives suggests that their biological activities may involve the modulation of this critical pathway. Studies have indicated that certain derivatives may exert their effects by inhibiting the VEGFA/PI3K/AKT signaling pathway, which is essential for angiogenesis (the formation of new blood vessels). researchgate.net By suppressing this cascade, harmane can interfere with processes that are vital for tumor growth and proliferation. The inhibition of PI3K/AKT signaling can lead to decreased cell survival and proliferation, highlighting a potential mechanism for harmane's observed anti-proliferative effects. nih.govscispace.com
ERK1/2/CREB Pathway Engagement
The Extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) pathway is a key signaling cascade involved in transmitting signals from cell surface receptors to the nucleus, influencing processes such as cell growth, differentiation, and synaptic plasticity. frontiersin.org ERK1/2, members of the mitogen-activated protein kinase (MAPK) family, are activated by upstream kinases in response to various extracellular stimuli. frontiersin.orgnih.gov Once activated, ERK1/2 can translocate to the nucleus and phosphorylate transcription factors, most notably CREB. frontiersin.orgnih.gov The phosphorylation of CREB at Serine-133 is a critical step for its activation, enabling it to bind to DNA and regulate the expression of target genes involved in long-term cellular changes. frontiersin.orgnih.gov
Studies have demonstrated that harmane can suppress hyper-activated Ras-MAPK signaling. nih.gov Since the Ras/Raf/MEK/ERK cascade is a linear pathway, inhibition of its upstream components, such as Ras, logically leads to a downstream reduction in ERK1/2 activity. nih.gov By inhibiting this pathway, harmane can modulate the phosphorylation state and activity of ERK1/2. nih.gov This, in turn, is expected to affect the activation of CREB, thereby influencing the transcriptional programs it controls. frontiersin.org This engagement with the ERK1/2/CREB pathway represents a significant mechanism through which harmane can exert control over cellular fate and function.
p53 Signaling Activation and Consequences
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome." sums.ac.irsums.ac.ir In response to cellular stress, such as DNA damage, p53 is activated and orchestrates a response that can lead to cell cycle arrest, DNA repair, or programmed cell death (apoptosis). nih.govnih.gov
Harmane has been identified as a potent activator of the p53 signaling pathway. nih.gov Research shows that harmane induces the phosphorylation of p53, a key step in its activation and stabilization. researchgate.netnih.gov It also disrupts the interaction between p53 and its negative regulator, MDM2, which normally targets p53 for degradation. nih.gov This disruption prevents p53 degradation, leading to its accumulation in the nucleus and an increase in its transcriptional activity. researchgate.netnih.gov
The consequences of harmane-induced p53 activation are significant. In endothelial cells, it leads to cell cycle arrest and apoptosis, thereby inhibiting angiogenesis. nih.gov In cancer cell lines such as MCF-7, harmane administration results in a significant upregulation of p53 gene expression and a corresponding increase in apoptosis. sums.ac.irsums.ac.ir This activation of p53 is a central mechanism behind harmane's ability to suppress tumor growth. nih.gov
| Molecular Event | Observed Effect | Downstream Consequence | Reference |
|---|---|---|---|
| p53-MDM2 Interaction | Disrupted | p53 stabilization | nih.gov |
| p53 Phosphorylation | Increased | p53 activation | researchgate.netnih.gov |
| p53 Nuclear Accumulation | Increased | Increased transcriptional activity | researchgate.netnih.gov |
| Cell Fate | Induction of Apoptosis | Inhibition of cell proliferation | sums.ac.irsums.ac.ir |
NF-κB Pathway and MAPK Signaling Involvement
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the cellular inflammatory response. nih.govnih.gov Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β. nih.govnih.gov The MAPK family includes kinases like JNK and p38, while the NF-κB pathway's activation typically involves the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. researchgate.netnih.gov
Harmane has been shown to exert significant anti-inflammatory activity by inhibiting both the MAPK and NF-κB signaling pathways. nih.govresearchgate.net In LPS-induced inflammatory models, harmane treatment leads to a decrease in the phosphorylation of key MAPK proteins, including JNK and p38. researchgate.net Concurrently, it inhibits the NF-κB pathway by preventing the phosphorylation of both IκBα and the p65 subunit. researchgate.net This inhibition of p65 phosphorylation is a key step, as it prevents its translocation to the nucleus where it would otherwise activate the transcription of inflammatory genes. nih.gov The dual inhibition of these pathways effectively suppresses the expression and secretion of multiple pro-inflammatory cytokines and enzymes, demonstrating harmane's role as a modulator of inflammatory signaling. nih.govresearchgate.net
| Pathway | Protein Target | Effect of Harmane | Reference |
|---|---|---|---|
| MAPK | p-JNK | Inhibited/Reduced | researchgate.net |
| p-ERK | Inhibited/Reduced | researchgate.net | |
| p-p38 | Inhibited/Reduced | researchgate.net | |
| NF-κB | p-IκBα | Inhibited/Reduced | researchgate.net |
| p-p65 | Inhibited/Reduced | nih.govresearchgate.net |
Gene Expression Regulation in Cellular Systems
The modulation of cellular signaling pathways by harmane ultimately converges on the regulation of gene expression. semanticscholar.orgresearchgate.net By altering the activity of key transcription factors, harmane can systematically change the transcriptional landscape of a cell, leading to its observed biological effects. nih.gov
The activation of p53 signaling by harmane directly up-regulates the expression of p53 target genes. sums.ac.irnih.gov These include genes that promote cell cycle arrest (like p21) and apoptosis, contributing to its anti-cancer properties. nih.govnih.gov Conversely, the inhibition of the NF-κB and MAPK pathways by harmane leads to the down-regulation of a suite of pro-inflammatory genes. nih.gov This includes significant reductions in the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines such as TNF-α, IL-1β, and IL-6. nih.gov
Furthermore, harmane has been shown to influence epigenetic regulation. Studies in leukemic cell lines have revealed that harmane can suppress the expression of DNA methyltransferase 1 (DNMT1). nih.gov The down-regulation of DNMT1 leads to the hypomethylation of promoter regions of tumor suppressor genes, such as p15INK4B, resulting in their reactivation. nih.gov Harmane has also been observed to alter the mRNA expression of various neurotransmitter transporters in primary astrocytes, indicating a broader role in regulating gene expression within the central nervous system. researchgate.net This multi-faceted ability to control gene expression at both the transcriptional and epigenetic levels underscores the complexity of harmane's molecular mechanisms.
| Gene | Effect of Harmane | Associated Pathway/Mechanism | Reference |
|---|---|---|---|
| p53 | Upregulation | p53 Signaling | sums.ac.irsums.ac.ir |
| iNOS | Downregulation | NF-κB/MAPK Inhibition | nih.gov |
| COX-2 | Downregulation | NF-κB/MAPK Inhibition | nih.gov |
| TNF-α | Downregulation | NF-κB/MAPK Inhibition | nih.gov |
| IL-6 | Downregulation | NF-κB/MAPK Inhibition | nih.gov |
| DNMT1 | Downregulation | Epigenetic Regulation | nih.gov |
| p15INK4B | Reactivation/Upregulation | Epigenetic Regulation (via DNMT1) | nih.gov |
Impact on GABAergic Neurotransmission System Gene Expression
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a significant target of β-carboline alkaloids. Investigations using related compounds have demonstrated a modulatory effect on the gene expression of GABA-A receptor subunits. GABA-A receptors are pentameric ligand-gated ion channels assembled from a variety of subunits, and alterations in the expression of the genes encoding these subunits can significantly impact neuronal excitability.
Research on the tremor-producing β-carboline, harmaline, revealed differential effects on the mRNA expression of GABA(A) receptor subunit genes in the olivary neurons of mice. nih.gov Specifically, harmaline administration led to a notable increase in the transcripts for the alpha-4 (α4) and alpha-2 (α2) subunits. nih.gov Conversely, the expression of messenger RNA for the beta-3 (β3) and gamma-1 (γ1) subunits was observed to decrease below control levels during the same period. nih.gov These findings suggest that exposure to certain β-carbolines can alter the molecular composition of GABA(A) receptors by directly influencing the transcriptional regulation of their constituent subunit genes. nih.gov
| GABA(A) Receptor Subunit Gene | Effect on mRNA Expression (in murine olivary neurons) | Magnitude of Change |
|---|---|---|
| alpha-4 (α4) | Increased | >60% above control levels at 6 hours post-injection nih.gov |
| alpha-2 (α2) | Increased | Smaller increase compared to α4 nih.gov |
| beta-3 (β3) | Decreased | Dropped below control levels nih.gov |
| gamma-1 (γ1) | Decreased | Dropped below control levels nih.gov |
Regulation of Proinflammatory Enzyme Gene Expression (NOS2A, COX2)
Harmane and its related compounds exhibit significant regulatory effects on the gene expression of key enzymes involved in the inflammatory response, namely inducible nitric oxide synthase (iNOS), encoded by the NOS2A gene, and cyclooxygenase-2 (COX-2). nih.gov These enzymes are critical mediators of inflammation, and their expression is tightly controlled at the transcriptional level.
Studies have shown that the β-carboline alkaloid harmine (B1663883) can inhibit the expression of these proinflammatory enzymes in macrophages stimulated with various Toll-like receptor (TLR) agonists. nih.gov Treatment with harmine was found to decrease the induced gene expression of both iNOS and COX-2, indicating that its anti-inflammatory effects occur at the transcript level. nih.gov This inhibitory action was observed in response to stimulation by multiple TLR agonists, including lipoteichoic acid (LTA) from gram-positive bacteria and CpG DNA, which mimics bacterial DNA. nih.gov Furthermore, the inhibition of iNOS and COX-2 expression by harmine has also been demonstrated in vivo in models of endotoxemia, highlighting its potential to modulate inflammatory gene expression systemically. nih.gov
| Proinflammatory Enzyme Gene | Encoded Protein | Effect of Harmine on Gene Expression | Cellular Context |
|---|---|---|---|
| NOS2A (iNOS) | Inducible Nitric Oxide Synthase | Inhibited/Decreased nih.gov | Macrophages stimulated with TLR agonists nih.gov |
| COX2 | Cyclooxygenase-2 | Inhibited/Decreased nih.gov | Macrophages stimulated with TLR agonists nih.gov |
Influence on IFN-gamma Signaling Pathway Targets
The Interferon-gamma (IFN-γ) signaling pathway is crucial for innate and adaptive immunity, primarily functioning through the JAK-STAT signaling cascade. nih.gov Upon binding of IFN-γ to its receptor, the associated Janus kinases (JAK1 and JAK2) become activated and phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1). nih.govnih.gov Phosphorylated STAT1 forms homodimers, translocates to the nucleus, and binds to specific DNA sequences known as Gamma-Activated Sites (GAS) in the promoters of target genes. nih.gov This binding initiates the transcription of a wide array of Interferon-Stimulated Genes (ISGs) that mediate the cellular response to IFN-γ. nih.govnih.gov
Research demonstrates that harmine can interfere with this critical signaling pathway. nih.gov Specifically, harmine was found to inhibit the phosphorylation of STAT1 at both serine and tyrosine residues in macrophages stimulated with lipopolysaccharide (LPS). nih.gov By preventing the phosphorylation of STAT1, harmine effectively blocks a key activation step required for its function as a transcription factor. nih.gov This inhibition disrupts the entire downstream signaling cascade, preventing the STAT1 homodimers from forming and translocating to the nucleus. Consequently, harmine's action prevents the transcriptional activation of IFN-γ target genes, thereby influencing the expression of numerous ISGs that are vital for immune responses. nih.govnih.gov
| Pathway Component | Role in IFN-γ Signaling | Effect of Harmine |
|---|---|---|
| STAT1 | Key transcription factor, activated by phosphorylation nih.govnih.gov | Inhibits serine and tyrosine phosphorylation nih.gov |
| STAT1 Homodimerization & Nuclear Translocation | Required to access gene promoters in the nucleus nih.gov | Inhibited (as a consequence of blocked phosphorylation) |
| Interferon-Stimulated Genes (ISGs) | Downstream gene targets that execute immune functions nih.gov | Transcriptional activation is prevented nih.gov |
Mechanistic Elucidation of Harmane S Biological Activities Through Research with Harmane D1
Neurobiological Research Perspectives
Research employing techniques that can quantify Harmane and its metabolites, often utilizing labeled standards like Harmane-d1, has provided insights into its neurobiological effects. These studies explore how Harmane interacts with neurotransmitter systems, influences astrocyte function and neuroinflammation, and modulates memory and cognitive processes. The use of this compound in analytical methods, such as mass spectrometry coupled with chromatography, allows for accurate measurement of Harmane concentrations in biological samples, which is crucial for correlating exposure levels with observed neurobiological outcomes and understanding the dynamics of the compound within the nervous system.
Neurotransmitter System Dysregulation Mechanisms
Harmane has been shown to interact with several neurotransmitter systems. It exhibits affinity for imidazoline (B1206853) receptors, particularly the I1 subtype, with an IC50 of 30 nM, demonstrating high selectivity over α2-adrenoceptors (IC50 = 18 µM). massbank.eumedchemexpress.com Furthermore, Harmane is a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506). Harmane inhibits human MAO-A with an IC50 of 0.5 µM and MAO-B with an IC50 of 5 µM. massbank.eumedchemexpress.com Inhibition of MAO-A can lead to increased levels of serotonin and norepinephrine (B1679862), while MAO-B inhibition primarily affects dopamine metabolism. Studies have shown that Harmane can increase serotonin levels in the hippocampus in rats, likely due to MAO-A inhibition. sigmaaldrich.com
Dysregulation of neurotransmitter systems, including alterations in dopamine and serotonin signaling, is implicated in various neurological and psychiatric conditions. sigmaaldrich.comwikipedia.orguni.luescholarship.org Research utilizing this compound allows for precise quantification of Harmane and its metabolites in brain regions, helping to correlate specific concentrations with observed changes in neurotransmitter levels or receptor binding, thereby elucidating the mechanisms by which Harmane influences these systems.
Here is a table summarizing Harmane's inhibitory effects on MAO and affinity for imidazoline receptors:
| Target | IC50 (µM) | Selectivity | Source |
| Human MAO-A | 0.5 | - | massbank.eumedchemexpress.com |
| Human MAO-B | 5 | - | massbank.eumedchemexpress.com |
| I1-Imidazoline receptor | 0.03 | 1000-fold selectivity over α2-adrenoceptor | massbank.eumedchemexpress.com |
| α2-adrenoceptor | 18 | - | massbank.eumedchemexpress.com |
Astrocyte Function and Neuroinflammation Pathways
Astrocytes are crucial glial cells in the central nervous system involved in maintaining homeostasis, supporting neuronal function, and modulating neuroinflammation. Neuroinflammation, characterized by the activation and proliferation of glial cells and the release of inflammatory mediators, is increasingly recognized for its role in neurodegenerative diseases and psychiatric disorders. While Harmane's neurobiological effects are evident, the direct mechanistic links between Harmane and its impact on astrocyte function or specific neuroinflammation pathways are less extensively detailed in the provided search results compared to its interactions with neurotransmitters. However, research into neuroinflammation highlights the complex interplay between neurons and glial cells, where activated astrocytes can exert both protective and detrimental effects depending on the context.
Future research exploring the potential influence of Harmane on astrocyte activation states or the release of inflammatory mediators could benefit significantly from the use of this compound. By enabling accurate quantification of Harmane within astrocytes or in the extracellular space during inflammatory responses, this compound can help determine if and how Harmane directly modulates these cellular processes and pathways.
Memory Acquisition and Cognitive Processes Modulation
Harmane has been shown to modulate memory and cognitive processes. Studies in animals have indicated that Harmane can impair memory formation. This effect may be related to its interactions with neurotransmitter systems, particularly the dopaminergic system. Research suggests the involvement of dopamine D1 and D2 receptors in Harmane-induced amnesia. Dopamine receptors, especially D1 and D2 subtypes, play critical roles in synaptic plasticity, memory formation, and cognitive functions within brain regions like the hippocampus and prefrontal cortex. sigmaaldrich.com
Research utilizing this compound can contribute to understanding these cognitive effects by allowing for precise measurement of Harmane concentrations in specific brain regions known to be involved in memory and cognition. Correlating the levels of Harmane in these areas with observed performance in behavioral memory tasks can help elucidate the relationship between Harmane exposure and cognitive modulation, providing further support for the involvement of specific neurotransmitter pathways.
Here is a table summarizing some of Harmane's effects on memory in behavioral tests:
| Test | Harmane Dose (mg/kg) | Effect on Memory | Source |
| Step-down passive avoidance | 5 and 10 | Decreased memory consolidation (amnesia) | |
| Three panel runway | 5 and 7.5 | Increased errors in working memory | |
| Passive avoidance | Dose-dependent | Decreased retention latency (impairment in learning) |
Antineoplastic and Cytotoxic Mechanisms
Harmane has demonstrated antineoplastic and cytotoxic properties against various cancer cell lines. Research into these effects has focused on its ability to interfere with fundamental cellular processes such as cell cycle progression and the induction of programmed cell death (apoptosis). The use of this compound in these studies can aid in accurately determining the intracellular concentrations of Harmane achieved in cancer cells, which is essential for understanding the dose-response relationships and the cellular uptake and distribution that underpin its cytotoxic effects.
Cell Cycle Regulation and Arrest Pathways
The cell cycle is a tightly regulated process essential for cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Research indicates that Harmane can inhibit cancer cell proliferation by inducing cell cycle arrest. Studies with harman (B1672943) (another name for harmane) have shown that it can promote cell cycle arrest in melanoma cells. While specific details on which cell cycle phases are affected by Harmane were less prominent in the search results compared to other beta-carbolines like harmine (B1663883) and harmaline (B1672942), the principle of cell cycle disruption as a mechanism of Harmane's antineoplastic activity is supported. Cell cycle arrest is often mediated by changes in the expression or activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
Research employing this compound could provide valuable quantitative data on the intracellular accumulation of Harmane in cancer cells following exposure. This information is critical for correlating intracellular Harmane concentrations with specific cell cycle perturbations and changes in the expression of regulatory proteins, thereby helping to elucidate the precise cell cycle checkpoints targeted by Harmane.
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The evasion of apoptosis is a key feature of cancer. Harmane has been shown to induce apoptosis in various cancer cell lines. The induction of apoptosis by Harmane can occur through the activation of caspase cascades, which are central executioners of the apoptotic pathway. Studies on harman have demonstrated that it promotes apoptosis and increases caspase-3 activity in chemoresistant melanoma cells. Apoptosis can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both converging on the activation of effector caspases. The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family also plays a critical role in regulating the intrinsic pathway.
Research utilizing this compound can enhance the understanding of apoptosis induction by Harmane by allowing for accurate quantification of intracellular Harmane levels alongside the assessment of apoptotic markers (e.g., caspase activation, changes in Bcl-2 family protein expression). This can help establish the concentration-dependent effects of Harmane on the apoptotic machinery and identify the specific pathways involved.
Here is a table summarizing Harmane's effect on caspase-3 activity in melanoma cells:
| Compound | Effect on Caspase-3 Activity | Cell Line | Source |
| Harman | Enhanced | Chemoresistant melanoma |
Angiogenesis Inhibition Pathways
Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. Research indicates that harmane exhibits anti-angiogenic properties. One proposed mechanism involves the activation of the p53 signaling pathway in endothelial cells. Studies have shown that harmine, a related β-carboline alkaloid, can induce p53 phosphorylation and disrupt the interaction between p53 and MDM2, a protein that regulates p53 degradation. nih.gov This leads to the stabilization and nuclear accumulation of p53, increasing its transcriptional activity. nih.gov The activation of p53 can result in endothelial cell cycle arrest and apoptosis, as well as the suppression of endothelial cell migration and tube formation, processes essential for angiogenesis. nih.gov In xenograft tumor models, harmine has been shown to inhibit tumor growth by reducing tumor angiogenesis. nih.gov Angiogenesis inhibitors can target various steps in blood vessel growth, including inhibiting growth factors like VEGF, disrupting intracellular signaling pathways, inducing endothelial cell apoptosis, or inhibiting endothelial cell migration. wjgnet.comwikipedia.orgcancer.govtg.org.au
Modulatory Effects on Drug Resistance
Drug resistance is a major challenge in the treatment of various diseases, particularly cancer. Some research suggests that β-carboline derivatives, including harmane analogs, may play a role in modulating drug resistance. For example, a novel harman dimer, B-9-8, has been shown to reverse multidrug resistance mediated by the ATP-Binding Cassette (ABC) transporter ABCG2. nih.gov ABC transporters are efflux pumps that can reduce the intracellular concentration of various drugs, leading to resistance. nih.gov Studies with B-9-8 demonstrated that it could increase the sensitivity of ABCG2-overexpressing cells to certain chemotherapeutic drugs, such as mitoxantrone, SN-38, and topotecan, at non-toxic concentrations. nih.gov This effect was associated with increased intracellular accumulation of the drugs, suggesting that B-9-8 inhibits the efflux function of ABCG2. nih.gov Further mechanistic investigations indicated that B-9-8 inhibited the ATPase activity of ABCG2 in a concentration-dependent manner and could down-regulate ABCG2 protein expression. nih.gov
Other Pharmacological Research Areas
Antidepressant-like Activities
Harmane and other β-carboline alkaloids have been investigated for their potential antidepressant-like effects. One of the well-established mechanisms of action for harmane is its potent inhibitory activity against monoamine oxidase A (MAO-A), an enzyme that metabolizes neurotransmitters like serotonin, dopamine, and norepinephrine. researchgate.netrndsystems.comontosight.aicaymanchem.com Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which is a common mechanism for antidepressant drugs. ontosight.airesearchgate.netmdpi.com Studies in animal models, such as the forced swim test (FST), have shown that harmane can reduce immobility time, suggesting an antidepressant-like effect. nih.gov This effect appears to involve an inverse-agonistic mechanism at benzodiazepine (B76468) receptors. nih.gov Additionally, research suggests that harmane may influence serotonergic transmission by increasing serotonin release in vitro and elevating serotonin levels in specific brain regions like the hippocampus, amygdala, prefrontal cortex, and hypothalamus in rats. mdpi.com Beyond monoaminergic systems, harmine, a related alkaloid, has been shown to potentially exert antidepressant effects through mechanisms involving creatine (B1669601) kinase activity and mitochondrial respiratory chain complexes in different brain areas. scielo.br It has also been reported that harmine treatment can prevent reductions in brain-derived neurotrophic factor (BDNF) levels and hippocampal neurogenesis induced by chronic stress, and increase the expression of glutamate (B1630785) transporter 1 (GLT-1), suggesting a role in restoring astrocytic functions. researchgate.net
Data on Antidepressant-like Effects of Harmane in Mouse Forced Swim Test:
| Compound | Dose (mg/kg, i.p.) | Effect on Immobility Time | Proposed Mechanism | Source |
| Harmane | 5-15 | Dose-dependently reduced | Inverse agonism at benzodiazepine receptors | nih.gov |
| Norharmane | 2.5-10 | Dose-dependently reduced | Inverse agonism at benzodiazepine receptors | nih.gov |
| Harmine | 5-15 | Dose-dependently reduced | Inverse agonism at benzodiazepine receptors | nih.gov |
Antimicrobial and Antifungal Action Mechanisms
Harmane and other β-carbolines have demonstrated antimicrobial and antifungal activities against various pathogens. nih.govnih.govresearchgate.netmdpi.com The mechanisms underlying these effects can vary depending on the specific alkaloid and microorganism. For some alkaloids, the mode of action involves interaction with DNA, such as intercalation or inhibition of topoisomerases. nih.gov Harmane itself has been reported to be active against certain bacteria, such as Vibrio anguillarum, with a minimum inhibitory concentration (MIC) of 3.1 µg/mL. nih.gov It has also shown weak inhibitory activity against fungi like Aspergillus niger and Candida albicans. nih.govresearchgate.net Other studies highlight the potential of β-carboline analogs as antifungal agents, with some exhibiting marked inhibitory effects on conidia germination and causing cellular damage, including membrane integrity loss, cell wall disruption, and cytoplasm disorganization. conicet.gov.arfrontiersin.org The antifungal activity of some β-carbolines can be pH-dependent, with enhanced activity observed in acidic conditions where the compounds are in their protonated form. frontiersin.org
Data on Antimicrobial Activity of Harmane:
| Microorganism | Activity | MIC (µg/mL) | Source |
| Vibrio anguillarum | Active | 3.1 | nih.gov |
| Aspergillus niger | Weak inhibition | Not specified | nih.govresearchgate.net |
| Candida albicans | Weak inhibition | Not specified | nih.govresearchgate.net |
Anti-inflammatory and Antidiabetic Research
Research has explored the potential anti-inflammatory and antidiabetic properties of harmane and related β-carbolines, particularly harmine. Some studies suggest that harmine possesses anti-inflammatory effects. nih.govcabidigitallibrary.org Regarding antidiabetic activity, Peganum harmala, a plant containing harmane and harmine, has been traditionally used for diabetes. jptcp.comsbmu.ac.ir Studies on harmine have reported antidiabetic effects in animal models, including lowering blood glucose levels, increasing insulin (B600854) sensitivity, and protecting against diabetic complications like nephropathy and retinopathy. nih.govjptcp.com Proposed mechanisms for the antidiabetic effects of harmine include the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), stimulation of beta-cell proliferation and regeneration, and suppression of oxidative stress and inflammation. jptcp.com Harmine has also been identified as an inhibitor of dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in diabetes, and can induce beta-cell proliferation in vitro and in vivo. nih.gov
Cardiovascular System Interactions
Harmane has been shown to interact with the cardiovascular system, exhibiting effects such as transient hypotension and long-lasting bradycardia in animal models. capes.gov.brnih.gov These effects appear to be dose-dependent and can be attenuated by pretreatment with N(G)-nitro-L-arginine, suggesting a role for nitric oxide (NO) in mediating these responses. capes.gov.brnih.gov In isolated vascular tissues, harmane has demonstrated vasorelaxant effects, concentration-dependently relaxing contractions induced by vasoconstricting agents. capes.gov.brnih.gov This vasorelaxant effect is attenuated by the removal of the endothelium or inhibition of NO synthesis, indicating that it is partly mediated by the release of NO from endothelial cells. capes.gov.brnih.gov Harmane also appears to directly affect vascular smooth muscle by inhibiting contractions induced by the activation of receptor-linked and voltage-dependent calcium channels. capes.gov.brnih.gov Receptor binding assays suggest that harmane can interact with cardiac alpha1-adrenoceptors, brain 5-HT2 receptors, and the 1,4-dihydropyridine (B1200194) binding site of L-type Ca2+ channels. capes.gov.brnih.gov These interactions likely contribute to its observed cardiovascular effects.
Data on Cardiovascular Effects of Harmane in Rats:
| Effect | Dose (mg/kg, i.v.) | Attenuated by | Proposed Mechanism(s) | Source |
| Transient Hypotension | 1-10 | N(G)-nitro-L-arginine | NO release from endothelial cells, inhibition of Ca2+ channels in smooth muscle cells | capes.gov.brnih.gov |
| Long-lasting Bradycardia | 1-10 | N(G)-nitro-L-arginine | NO release from endothelial cells | capes.gov.brnih.gov |
| Vasorelaxation | In vitro (µM range) | Endothelium removal, Nω-nitro-L-arginine methyl ester | NO release from endothelial cells, inhibition of Ca2+ channels in smooth muscle cells | capes.gov.brnih.gov |
Research Methodologies Employed in Harmane Studies
In Vitro Experimental Models
In vitro experimental models, such as cell culture systems and enzyme assays, are fundamental tools in pharmacological and biochemical research. While these models are extensively used to study the biological activities and mechanisms of compounds like Harmane, Harmane-d1's involvement in such studies is primarily in an analytical capacity.
Cell Culture Systems for Molecular and Cellular Investigations
Cell culture systems are employed to investigate the effects of compounds on various cellular processes at the molecular and cellular levels. In studies involving the parent compound Harmane or other related substances in cell cultures, this compound may be introduced as an internal standard for the accurate quantification of the compound of interest or its metabolites within the cellular matrix or culture medium. This quantitative data, obtained typically through mass spectrometry, is crucial for determining cellular uptake, metabolism, and efflux rates, providing context for the observed molecular and cellular effects.
Enzyme Assays for Kinetic and Inhibition Studies
Enzyme assays are used to study enzyme kinetics and evaluate the inhibitory or activating potential of compounds. For enzymes targeted by Harmane, such as monoamine oxidase (MAO) mrc.ac.uk, enzyme assays are standard practice. This compound might be used in these studies for the precise quantification of substrate or product concentrations, particularly in complex biological matrices where endogenous substances could interfere with analysis. Its use as an internal standard ensures the accuracy and reliability of kinetic and inhibition data obtained for the unlabeled compound.
In Vivo Animal Models for Mechanistic Research
In vivo animal models are invaluable for understanding the systemic effects, pharmacokinetics, and mechanisms of action of compounds within a living organism. Research on compounds like Harmane has utilized animal models to study their neurotoxic effects and other biological activities mrc.ac.uk. In these in vivo studies, this compound serves a critical role in quantitative analysis. Following administration of the unlabeled compound to animals, this compound is often added to biological samples (e.g., blood, tissue, urine) before extraction and analysis. This allows for accurate determination of the concentration of the unlabeled compound and its metabolites using mass spectrometry, accounting for potential sample losses during processing and variations in instrument response. While animal models are used to study the effects of Harmane, this compound itself is not typically the primary subject of investigation for its biological effects in these models, but rather a tool for quantitative analysis of the unlabeled compound nih.gov.
Computational and In Silico Approaches
Computational and in silico methods are increasingly used in drug discovery and mechanistic studies to predict interactions, analyze large datasets, and model biological processes. While these methods can be applied to study the properties and potential targets of compounds like Harmane, the direct application of these techniques to this compound is primarily relevant in the context of analytical method development or understanding potential isotopic effects on physical properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are used to predict the binding affinity and interaction modes of a ligand with a target molecule, such as a protein or enzyme. These simulations are commonly applied to study the interactions of biologically active compounds like Harmane with their known or potential targets, such as imidazoline (B1206853) receptors or MAO mrc.ac.uk. While docking simulations could theoretically be performed for this compound, the results are expected to be very similar to those for Harmane due to the minimal structural difference (replacement of a hydrogen atom with a deuterium (B1214612) atom). Any subtle differences predicted would likely be relevant only in specific contexts, such as investigating potential kinetic isotopic effects on binding or metabolism, which are not the primary focus of typical docking studies.
Structure-Activity Relationship (SAR) Studies for Harmane Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. For harmane derivatives, SAR analysis has been employed to identify key structural features responsible for their observed effects, such as antitumor activity and neurotoxicity. nih.gov Studies on harmine (B1663883) derivatives (harmine is related to harmane) have investigated the impact of substitutions at different positions of the β-carboline nucleus on their activity. nih.govresearchgate.net
For instance, SAR analysis of harmine derivatives investigated for antitumor effects and neurotoxicity indicated that formate (B1220265) substitution at the R3 position of the tricyclic skeleton reduced neurotoxicity. nih.gov Conversely, short alkyl or aryl substitutions at the R9 position were found to increase antitumor activity. nih.gov Another study on harmine derivatives as potential antitumor agents revealed that the 7-methoxy structural moiety was associated with neurotoxic effects, while substituents at positions 2 and 9 played a significant role in modulating antitumor activities. researchgate.net SAR studies have also explored the impact of substitutions on the β-carboline core for activity against specific targets like monoamine oxidase (MAO) and cholinesterases. researchgate.netdntb.gov.ua The incorporation of various substituents at positions -1, 2, 6, 7, and 9 of harmine has led to the development of derivatives with potentially improved activity and reduced toxicity. researchgate.net
SAR studies on β-carboline-thiazolidinedione hybrids have indicated that electron-withdrawing groups at the para position of a benzaldehyde (B42025) substituent at the C1 position of the β-carboline core enhanced cytotoxic activity. crimsonpublishers.com Furthermore, SAR studies have shown that C1 methylation and C7 methoxylation can be favorable for enhancing activity against certain cancer cell lines. crimsonpublishers.com
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are widely used to characterize receptors and determine their distribution and affinity for ligands. nih.gov This technique involves incubating tissue preparations, cells, or homogenates with a radiolabeled ligand that binds to the receptor. nih.gov By measuring the amount of bound radioligand, researchers can determine parameters such as receptor concentration (Bmax) and ligand affinity (equilibrium dissociation constant, KD). nih.gov Competition binding assays, where an unlabeled ligand competes with the radiolabeled ligand for binding sites, are used to determine the affinity and selectivity of the unlabeled ligand. nih.gov
[3H]harman has been used as a radioligand to characterize its binding site in rat brain. nih.govresearchgate.net These studies identified [3H]harman as a specific ligand for the active site of the monoamine oxidase subtype A (MAO-A) in rat brain. nih.govresearchgate.net The binding was found to be saturable and reversible, with a single high-affinity binding site detected in the cerebral cortex of the rat. nih.gov Equilibrium dissociation constant (KD) values were determined at different temperatures. nih.gov The distribution of [3H]harmane in rat brain was also investigated, showing accumulation in the adrenal gland and throughout the brain. researchgate.net The binding profile correlated with the distribution of MAO-A. researchgate.net While radioligand binding assays are valuable, they require handling radioactive isotopes. bmglabtech.combiosensingusa.com
Spectroscopic Techniques for Molecular Interaction Analysis
Spectroscopic techniques are powerful tools for investigating the molecular interactions of compounds like harmane. These methods probe the interaction between light or other electromagnetic radiation and matter to gain insights into molecular structure, dynamics, and interactions. su.semdpi.com Techniques such as FTIR, UV-vis, and fluorescence spectroscopy have been employed to study the interactions of harmane. nih.gov
A spectroscopic study utilizing FTIR, UV-vis, and fluorescence measurements demonstrated that harmane interacts with pyrimidine (B1678525) and its isomers pyrazine (B50134) and pyridazine (B1198779) in both ground and lowest singlet states. nih.gov The mechanisms of interaction were found to be dependent on the structure of the diazine and the nature of the solvent. nih.gov In a low polar solvent like toluene, harmane formed ground state 1:1 hydrogen-bonded complexes with these diazines, leading to quenching of harmane's fluorescence. nih.gov In contrast, in buffered aqueous solutions, the interaction mechanisms differed, with pyrimidine interacting only in the ground state while pyrazine and pyridazine also interacted in the excited state. nih.gov
Spectroscopic methods, combined with molecular modeling, have also been used to study the interaction between harmine and hemoglobin. researchgate.net Hypochromic changes in the hemoglobin spectrum and fluorescence quenching of harmine in the presence of hemoglobin indicated interaction. researchgate.net Stoichiometry studies suggested a 1:1 interaction ratio. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectrometry for Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectrometry is a versatile technique used for structural elucidation and quantitative analysis of chemical compounds. ox.ac.ukfujifilm.com Quantitative NMR (qNMR) is based on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com This allows for the determination of the concentration or purity of a substance. ox.ac.ukfujifilm.com qNMR can be performed using either relative or absolute quantification methods. ox.ac.ukfujifilm.com
qNMR has been applied for the quantitative determination of various compounds, including indole (B1671886) alkaloids like harmane, in complex mixtures. acs.orgresearchgate.net A validated quantitative 1H NMR method was developed for the simultaneous quantification of indole alkaloids, including harman (B1672943), in Uncaria rhynchophylla. acs.orgresearchgate.net This method utilized the highly deshielded 1H NMR signal of the NH proton in DMSO-d6 for integration. acs.orgresearchgate.net The method was validated for specificity, linearity, sensitivity, accuracy, and precision. acs.orgresearchgate.net Key parameters for accurate qNMR analysis include ensuring full relaxation of nuclei between pulses by setting an appropriate relaxation delay (d1) and optimizing the number of scans to achieve a sufficient signal-to-noise ratio. ox.ac.ukacs.orgresearchgate.netnanalysis.com
qNMR offers advantages such as simplicity, time efficiency, high accuracy, and reproducibility, and it is a non-destructive technique. nih.gov It can serve as an alternative to other quantitative methods like HPLC, particularly when reference standards are difficult to obtain. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for Harmane D1
Development of Novel Harmane-d1 Applications in Quantitative Biology
The deuterium (B1214612) label in this compound makes it an invaluable tool for quantitative biological studies. This includes its use as an internal standard in mass spectrometry-based assays to accurately quantify endogenous harmane in biological samples. medchemexpress.com This is crucial for precisely determining harmane concentrations in tissues, biofluids, and cellular compartments, which can fluctuate based on diet, exposure, and metabolic status. Future applications may involve developing highly sensitive and specific quantitative methods using this compound to measure real-time changes in harmane levels in response to various stimuli or in disease states. This could provide critical data for understanding the pharmacokinetics and pharmacodynamics of harmane without introducing confounding factors from the analytical process itself.
Elucidation of Unidentified Metabolic Pathways and Metabolites
While some metabolic pathways for harmane have been proposed, including oxidation and conjugation reactions, the full spectrum of its metabolic fate in various biological systems is still being explored. tandfonline.comresearchgate.net Harmane can be metabolized to compounds like harmine (B1663883), although this conversion is not always observed and requires further investigation. tandfonline.comresearchgate.net The use of this compound can significantly aid in tracing these pathways and identifying novel metabolites. By administering this compound and analyzing biological samples using advanced mass spectrometry techniques, researchers can distinguish labeled metabolites from endogenous compounds. This allows for the unambiguous identification and characterization of previously unknown metabolic products and the mapping of the enzymes and pathways involved. Future research will likely utilize this compound to conduct detailed metabolic profiling studies in different organisms and under varying physiological conditions to build a comprehensive map of harmane metabolism.
Advanced In Silico Modeling for Predicting Harmane Interactions
Computational modeling plays a crucial role in predicting how compounds like harmane interact with biological targets, such as proteins and enzymes. researchgate.netcambridgemedchemconsulting.comclemson.edunih.gov Advanced in silico techniques, including molecular docking and molecular dynamics simulations, can provide insights into binding affinities, interaction sites, and the stability of compound-target complexes. researchgate.netcambridgemedchemconsulting.com For harmane, this is particularly relevant for understanding its interactions with monoamine oxidases and potentially other biological molecules. ontosight.airndsystems.com Future research will focus on refining these computational models using experimental data obtained with this compound, such as precise binding constants or metabolic rates. cambridgemedchemconsulting.com This iterative process of experimental validation and model refinement will lead to more accurate predictions of harmane's biological effects and potential interactions, facilitating the identification of new therapeutic targets or predicting off-target effects. Studies have already used computational methods to investigate harmane's interactions with functional monomers in molecular imprinting polymers, highlighting the utility of these approaches in understanding molecular interactions. researchgate.net
Systems Biology Approaches to Map Harmane's Global Cellular Impact
Understanding the full impact of harmane on cellular function requires a systems biology approach, which integrates data from various biological levels, such as transcriptomics, proteomics, and metabolomics. annualreviews.orgcolumbia.edunih.gov By using this compound in cellular or organismal studies, researchers can apply quantitative systems biology methods to map the global cellular response to harmane exposure. This involves tracking how harmane influences gene expression, protein levels, enzyme activities, and metabolite profiles. nih.govliverpool.ac.uk Future directions include using this compound in conjunction with high-throughput screening and quantitative omics techniques to build comprehensive network models that illustrate how harmane perturbs cellular pathways and processes. annualreviews.orgcolumbia.edunih.gov This can reveal complex, interconnected effects that would not be apparent from studying individual molecular interactions in isolation.
Q & A
Q. How is Harmane-d1 synthesized and characterized in experimental settings?
this compound, a deuterium-labeled β-carboline alkaloid, is synthesized via isotopic labeling techniques, typically replacing a hydrogen atom with deuterium at a specific position. Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity (>98%) and structural integrity . Researchers must validate synthesis protocols using analytical techniques (e.g., HPLC) to ensure batch consistency and minimize isotopic dilution effects.
Q. What experimental designs are suitable for studying this compound's neurotoxic effects?
Basic studies often employ dose-response models to quantify neurotoxic outcomes (e.g., tremor severity, neuronal apoptosis). Key variables include:
- Independent variable : this compound dosage (e.g., 0.1–10 mg/kg in rodent models).
- Dependent variable : Behavioral metrics (e.g., tremor frequency) or biochemical markers (e.g., monoamine oxidase inhibition). Control groups should account for deuterium’s kinetic isotope effects, which may alter metabolic pathways compared to non-deuterated Harmane .
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Ethical protocols require adherence to the 3Rs (Replacement, Reduction, Refinement). For example:
- Refinement : Use non-invasive tremor monitoring (e.g., accelerometry) to minimize distress.
- Reduction : Optimize sample sizes via power analysis (e.g., n ≥ 12 per group for 80% statistical power). Institutional Animal Care and Use Committee (IACUC) approvals are mandatory, with documentation of harm mitigation strategies .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound's dual role as a neurotoxin and potential neuromodulator?
Contradictory findings (e.g., neurotoxic vs. neuroprotective effects) require multi-modal validation:
- Mechanistic studies : Combine autoradiography (to track this compound binding sites) with transcriptomic profiling (e.g., RNA-seq of affected neural pathways).
- Dose stratification : Compare low-dose (modulatory) and high-dose (toxic) effects in vitro (e.g., primary neuron cultures) and in vivo. Data triangulation using Bayesian statistics can quantify uncertainty and identify confounding variables (e.g., endogenous β-carboline levels) .
Q. How do deuterium labeling kinetics influence this compound's pharmacokinetic and pharmacodynamic properties?
Deuterium substitution alters metabolic stability via the kinetic isotope effect (KIE), potentially prolonging half-life. Advanced studies use:
- Isotope tracing : LC-MS/MS to compare deuterated vs. non-deuterated Harmane clearance rates in plasma and cerebrospinal fluid.
- Enzyme inhibition assays : Assess MAO-A/MAO-B inhibition potency differences using deuterated analogs. Researchers must report deuterium’s positional impact (e.g., C-1 vs. C-3 labeling) to clarify structure-activity relationships .
What frameworks guide the formulation of high-impact research questions for this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Investigate understudied mechanisms (e.g., this compound’s interaction with prion proteins).
- Feasibility : Align with available deuterium-labeling infrastructure and biosafety protocols. The PICO framework (Population, Intervention, Comparison, Outcome) is adapted for preclinical research:
- Population : Transgenic rodent models of Parkinsonian tremor.
- Intervention : this compound administration routes (e.g., intraperitoneal vs. oral). .
Q. How should researchers manage data quality and reproducibility in this compound experiments?
Implement a Data Management Plan (DMP) addressing:
- Pre-analytical steps : Standardize tissue homogenization protocols to prevent β-carboline degradation.
- Metadata documentation : Record deuterium enrichment levels, storage conditions, and instrument calibration logs. Use platforms like Electronic Lab Notebooks (ELNs) for traceability and to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Methodological Best Practices
Q. What reporting standards apply to this compound research publications?
Follow SRQR (Standards for Reporting Qualitative Research) for mechanistic studies and ARRIVE 2.0 for preclinical animal research. Key requirements:
- Abstract : Explicitly state the research question, methods (e.g., MAO inhibition assays), and translational relevance.
- Results : Differentiate raw data (e.g., tremor amplitude) from processed metrics (e.g., AUC calculations). Journals may require supplemental materials for isotopic validation (e.g., NMR spectra) .
Q. How can mixed-methods approaches enhance this compound studies?
Integrate quantitative (e.g., LC-MS quantification) and qualitative methods (e.g., histopathological scoring of neuronal damage):
Q. What strategies mitigate privacy risks in secondary analyses of this compound clinical data?
For studies using human biospecimens (e.g., postmortem brain samples):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
